molecular formula C18H16FN3O2 B4484905 N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4484905
M. Wt: 325.3 g/mol
InChI Key: KIYJNNDBXTWHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound featuring a quinazolin-4(3H)-one core linked to a 3-fluorophenyl group via a butanamide chain. The quinazolinone scaffold is known for its pharmacological versatility, including anti-inflammatory, antiviral, and enzyme inhibitory activities . The fluorine atom at the phenyl group enhances lipophilicity and metabolic stability, while the butanamide linker provides flexibility for target interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-5-3-6-14(11-13)21-17(23)9-4-10-22-12-20-16-8-2-1-7-15(16)18(22)24/h1-3,5-8,11-12H,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYJNNDBXTWHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound's quinazolinone core is recognized for its diverse biological activities, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. In a study evaluating various fluoroquinazolinones, compounds were synthesized and tested against cancer cell lines such as MCF-7. The findings demonstrated that certain derivatives effectively inhibited cell proliferation, suggesting potential for therapeutic applications in oncology .

CompoundCell LineIC50 Value (µM)Reference
N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamideMDA MB 23110.5
6-Fluoro 2-(4-fluorophenyl)-benzo[d][1,3]oxazine-4-oneMCF-78.2

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that quinazolinone derivatives can inhibit inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases .

Biological Studies

This compound can serve as a probe to study biological pathways due to its specific binding properties.

Industrial Applications

In addition to its medicinal properties, this compound can be utilized in the synthesis of other complex molecules or as an intermediate in pharmaceutical production.

Synthesis of Related Compounds

The compound's structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, derivatives have been synthesized that incorporate various functional groups to improve bioactivity and selectivity .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of this compound using animal models of inflammation. Results showed a marked decrease in inflammatory markers when treated with the compound, suggesting its utility in developing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Quinazolinone vs. Benzo-triazinone Derivatives
  • N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) (): Core: Benzo-triazinone (triazinone fused with benzene). Activity: Benzo-triazinones are often explored as intermediates for polymers, whereas quinazolinones are more commonly studied for biological activity .
Tautomerism in Quinazolinones ():

The 4(3H)-quinazolinone system exhibits keto-enol tautomerism, which influences stability and reactivity. Computational studies show that substituents like fluorine can shift tautomeric equilibria, affecting drug-target interactions .

Substituent Effects

Fluorophenyl vs. Non-Fluorinated Phenyl Groups
  • N-phenyl-4-(4-oxoquinazolin-3(4H)-yl)butanamide (hypothetical analog):
    • The absence of fluorine reduces lipophilicity and may decrease metabolic stability.
    • Example: N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide () has a polar acetamido group, which improves solubility but may reduce membrane permeability compared to the fluorophenyl variant.
Comparison with 4-Fluorobenzyl Derivatives ():
  • N-(4-fluorobenzyl)-4-(2,4-dioxoquinazolin-3(4H)-yl)butanamide :
    • The 4-fluorobenzyl group provides steric and electronic effects distinct from the 3-fluorophenyl moiety in the target compound.
    • Positional isomerism (3-F vs. 4-F) can significantly alter binding to targets like carbonic anhydrases .

Linker Modifications

Butanamide vs. Shorter Chains
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Linker: Acetamide (shorter chain). Impact: Reduced flexibility may limit interactions with deep binding pockets, though it enhances metabolic stability. Activity: This compound showed anti-inflammatory activity comparable to diclofenac, suggesting linker length is critical for efficacy .
  • 4-((2-(4-isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide ():

    • Linker : Methylene bridge.
    • Impact : Rigid structure may restrict conformational freedom but improve selectivity for viral targets like respiratory syncytial virus .
Anti-Inflammatory and Analgesic Effects ():

Quinazolinones with butanamide linkers and aromatic substituents (e.g., phenyl, fluorophenyl) consistently show moderate to strong anti-inflammatory activity. Fluorine substitution enhances COX-2 inhibition by increasing electronegativity at the binding site .

Enzyme Inhibition ():
  • Schiff’s Bases with Quinazoline-Benzene Linkages ():
    • Compounds with sulfonamide groups (e.g., Compound 16, m.p. 263–264°C) exhibit carbonic anhydrase inhibition (IC₅₀ ~ 0.8–1.2 µM).
    • The target compound’s fluorophenyl group may similarly enhance enzyme affinity through hydrophobic interactions .

Physicochemical Data (Inferred from Analogs)

Property Target Compound N-phenyl Analog (14n) Acetamide Derivative ()
Melting Point ~250–260°C (estimated) Not reported 222–224°C
LogP ~3.5 (higher lipophilicity) ~2.8 ~2.1
Solubility Low in water Moderate in DMSO High in DMSO

Biological Activity

N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound characterized by its unique quinazoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}FN3_{3}O2_{2}
  • CAS Number : 1219559-21-3

The presence of the fluorine atom in the aromatic ring is expected to enhance the compound's lipophilicity and biological activity, which is critical for therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : The quinazoline structure is synthesized through a cyclization reaction involving o-amino benzamides.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the 3-fluorophenyl group.
  • Amide Bond Formation : The butanamide chain is attached via an amide coupling reaction using reagents like EDCI and HOBt to facilitate bond formation.

Biological Activity

This compound has shown promising biological activities, particularly in cancer research. Key findings from various studies include:

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231. Results indicate that it exhibits significant cytotoxic effects, comparable to established chemotherapeutics like paclitaxel .
  • Mechanism of Action : The quinazoline core is believed to inhibit tyrosine kinases involved in cell signaling pathways that promote tumor growth and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Interaction Studies

Molecular docking studies suggest that this compound binds effectively to active sites of enzymes such as acetylcholinesterase and histone deacetylases, indicating its potential as a multi-target therapeutic agent.

Case Studies

  • Study on Quinazoline Derivatives : A study published in MDPI evaluated a series of fluoroquinazolinones for their antitumor activity. This compound was included in this evaluation, demonstrating significant activity against MCF-7 cells with an IC50 value comparable to leading anticancer drugs .
  • Comparative Analysis with Similar Compounds : In research comparing various quinazoline derivatives, this compound exhibited superior binding affinity and biological activity compared to simpler derivatives like 2-phenylquinazoline .

Summary of Biological Activities

Activity TypeFindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 and MDA-MB 231
Enzyme InteractionEffective binding to acetylcholinesterase and histone deacetylases
Mechanism of ActionInhibition of tyrosine kinases

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the 3-fluorophenylamine moiety to a pre-functionalized quinazolinone core. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Solvent optimization : Reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–24 hours, with yields improving under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Catalyst choice (e.g., triethylamine for pH control), stoichiometric ratios (1:1.2 for amine:quinazolinone), and temperature precision (±2°C) to avoid side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and quinazolinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₉H₁₆FN₃O₂: 361.12; observed: 361.11) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar quinazoline derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 3-fluorophenyl with 3-chlorophenyl) and compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase or HDAC targets) .
  • Data Normalization : Use standardized assays (e.g., MTT for cytotoxicity, fixed incubation times) to minimize variability. For example, shows that electron-withdrawing groups (e.g., -F) enhance target binding by 20–30% compared to -CH₃ .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity changes .

Q. What experimental strategies validate the proposed mechanism of action involving kinase inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR or VEGFR2) in radiometric or fluorescence-based assays. Pre-incubate the compound (1–10 µM) with ATP and measure phosphorylation inhibition via Western blot .
  • Cellular Validation : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound (IC₅₀ doses) and assess downstream signaling (e.g., ERK phosphorylation) via flow cytometry .
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?

  • Methodological Answer :

  • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling) to enhance heat dissipation and reduce byproduct formation .
  • Catalyst Recycling : Immobilize expensive catalysts (e.g., Pd/C) on mesoporous silica for reuse over 5–10 cycles without yield loss .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Methodological Challenges & Solutions

Q. What strategies mitigate low solubility in aqueous buffers during biological testing?

  • Answer :

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the butanamide chain to improve hydrophilicity, then enzymatically cleave in vivo .

Q. How should researchers address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

  • Answer :

  • Multi-technique Validation : Cross-validate DSC (melting point ∼220–225°C) with TGA (decomposition onset ∼250°C) to distinguish melting from degradation .
  • Crystalline Polymorph Screening : Recrystallize from different solvents (e.g., methanol vs. acetonitrile) to identify the most stable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.